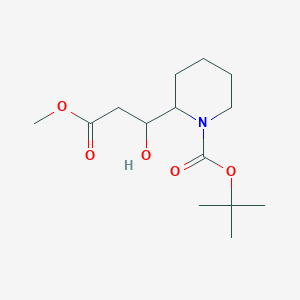

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18201226

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO5 |

|---|---|

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |

| Standard InChI Key | LNSOGISGEBZCEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, reflects its intricate substitution pattern. Key structural features include:

-

A piperidine ring serving as the core scaffold.

-

A tert-butoxycarbonyl (Boc) group at the 1-position, a common protecting group in organic synthesis.

-

A 1-hydroxy-3-methoxy-3-oxopropyl chain at the 2-position, introducing both hydroxyl and ester functionalities.

The molecular formula is inferred as C14H23NO6, with a molecular weight of 301.34 g/mol. The stereochemistry of the hydroxyl and methoxy groups may influence its reactivity and biological activity, though specific configurational data are unavailable .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate likely follows strategies analogous to those of related piperidine carboxylates. A plausible pathway involves:

-

Starting Material: tert-Butyl 2-piperidinecarboxylate.

-

Reagents: Methyl 3-oxopropanoate, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).

-

Procedure:

-

The piperidine nitrogen is protected via Boc activation.

-

A nucleophilic addition-elimination reaction introduces the 3-methoxy-3-oxopropyl group at the 2-position.

-

Subsequent reduction or hydroxylation yields the 1-hydroxy moiety.

-

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as seen in similar Boc-protected piperidine syntheses.

Key Reaction Conditions

-

Temperature: 0–25°C to prevent Boc group cleavage.

-

Catalysts: Palladium on carbon for selective reductions.

-

Workup: Aqueous extraction and column chromatography for purification .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: The 1-hydroxy group may oxidize to a ketone using mild agents like pyridinium chlorochromate (PCC), yielding tert-butyl 2-(3-methoxy-3-oxopropionyl)piperidine-1-carboxylate.

-

Reduction: Catalytic hydrogenation (H2/Pd-C) could reduce the ester to a primary alcohol, forming tert-butyl 2-(1-hydroxy-3-hydroxypropyl)piperidine-1-carboxylate.

Substitution Reactions

-

Ester Hydrolysis: Treatment with aqueous HCl or LiOH may cleave the methoxy ester to a carboxylic acid, enabling further derivatization.

-

Nucleophilic Displacement: The hydroxyl group could undergo sulfonation or phosphorylation for prodrug development .

Comparative Analysis with Structural Analogs

Industrial and Research Applications

Pharmaceutical Intermediate

The Boc and ester groups render this compound a versatile intermediate for:

-

Prodrug Synthesis: Ester hydrolysis can generate carboxylic acids for ionic drug formulations.

-

Peptide Mimetics: Piperidine scaffolds are integral to protease-resistant peptide analogs.

Material Science

Hydroxyl and ester functionalities enable polymerization into biodegradable polymers, with applications in drug delivery systems .

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for targeted biological studies.

-

Toxicity Profiling: In vivo studies must assess the compound’s metabolic fate and potential hepatotoxicity.

-

Structure-Activity Relationships (SAR): Systematic modifications to the hydroxyl and methoxy groups could optimize pharmacological efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume